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molecular formula C13H16O4 B1268591 Tert-butyl 2-(4-formylphenoxy)acetate CAS No. 276884-77-6

Tert-butyl 2-(4-formylphenoxy)acetate

Cat. No. B1268591
M. Wt: 236.26 g/mol
InChI Key: TZONEPGXYVZUKR-UHFFFAOYSA-N
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Patent
US06750236B2

Procedure details

At room temperature, 31.60 g (281.48 mmol) of potassium tert-butoxide and 52.70 g (270.22 mmol) of tert-butyl bromoacetate are added to a solution of 27.50 g (225.18 mmol) of 4-hydroxybenzaldehyde in 200 ml of dioxane, and the mixture is heated at the boil overnight. 1 l of water is added, and the mixture is then extracted with diethyl ether, washed with 1 N sodium hydroxide solution, water and saturated sodium chloride solution and dried over magnesium sulphate, and the solvent is distilled off. Flash chromatography on silica gel (cyclohexane→cyclohexane/ethyl acetate 20:1→10:1→5:1) gives, after recrystallization from pentane, the target compound.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Br[CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].[OH:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1.O>O1CCOCC1>[CH:21]([C:20]1[CH:23]=[CH:24][C:17]([O:16][CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[CH:18][CH:19]=1)=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
52.7 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
27.5 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the boil overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with diethyl ether
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel (cyclohexane→cyclohexane/ethyl acetate 20:1→10:1→5:1) gives
CUSTOM
Type
CUSTOM
Details
after recrystallization from pentane

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(OCC(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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